Methylarsonous acid
Description
Structure
2D Structure
Properties
IUPAC Name |
methylarsonous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBIRPQQKCQWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5AsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63869-12-5 (copper(2+) [1:] salt) | |
| Record name | Methanearsonous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60180059 | |
| Record name | Methanearsonous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.971 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylarsonite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25400-23-1 | |
| Record name | Monomethylarsonous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25400-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanearsonous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanearsonous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylarsonite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Methylarsonous Acid in the Context of Advanced Chemical and Biological Research
Significance in Environmental and Biological Systems
Methylarsonous acid (MMA(III)), a trivalent organoarsenic compound, holds considerable significance in environmental science and toxicology due to its role as a key intermediate in the biological metabolism of inorganic arsenic. nih.gov Ingested inorganic arsenic undergoes a complex biotransformation process in many organisms, including mammals, which involves a series of reduction and oxidative methylation steps. nih.govacs.orgharvard.edu This pathway converts inorganic arsenic into methylated metabolites, with this compound being a pivotal, highly reactive product formed from the reduction of its pentavalent counterpart, methylarsonic acid (MMA(V)). harvard.eduncats.io
The biological importance of this compound is underscored by its pronounced reactivity and toxicity. It is recognized as one of the most toxic forms of arsenic in the human body. researchgate.net Research has demonstrated that MMA(III) is significantly more toxic than both inorganic arsenite (As(III)) and MMA(V). researchgate.net This heightened toxicity is largely attributed to its strong affinity for thiol groups present in proteins and enzymes, which can lead to the disruption of critical cellular functions. researchgate.net Studies have shown that MMA(III) can induce oxidative DNA damage, a factor implicated in its carcinogenic potential. nih.gov The transport of this toxic metabolite across cellular membranes is facilitated by aquaglyceroporins, such as AQP9, which may even conduct MMA(III) at a higher rate than inorganic arsenite, highlighting a critical mechanism for its cellular uptake and subsequent biological effects. nih.gov
Environmentally, this compound can be found in various matrices. It has been detected in natural waters, and its formation can result from the microbial biotransformation of organoarsenical pesticides, such as MMA(V), particularly under anaerobic conditions. nih.govscience.gov For instance, studies on anaerobic sludge have shown that MMA(V) is reduced to MMA(III). science.gov Remarkably, significant concentrations of this compound have been identified in terrestrial fungi like Elaphomyces spp. (deer truffles), which demonstrates an unusual arsenic accumulation and biotransformation ability in these organisms. nih.gov Its high solubility in water enhances its mobility in soil and increases the potential for contaminating water sources. solubilityofthings.com
Table 1: Comparative in vivo and in vitro Toxicity of Arsenic Species
| Compound | Test System | Endpoint | Result |
|---|---|---|---|
| This compound (MMA(III)) | Hamsters (in vivo) | LD₅₀ (intraperitoneal) | 29.3 µmol/kg |
| Sodium arsenite (As(III)) | Hamsters (in vivo) | LD₅₀ (intraperitoneal) | 112.0 µmol/kg |
| This compound (MMA(III)) | Porcine heart PDH (in vitro) | IC₅₀ (50% inhibition) | 17.6 µM |
| Sodium arsenite (As(III)) | Porcine heart PDH (in vitro) | IC₅₀ (50% inhibition) | 106.1 µM |
Data sourced from a study comparing the toxicity of MMA(III) and sodium arsenite. researchgate.net The data shows MMA(III) is more toxic both in a whole organism and at the enzymatic level.
Current Research Trajectories and Gaps in Understanding
Despite its recognized importance, significant gaps remain in the scientific understanding of this compound. nih.gov A primary area of uncertainty is the complete picture of its metabolic targets within human cells and the precise molecular mechanisms through which it interacts with these targets to initiate disease. nih.govresearchgate.net While its role in inducing oxidative stress and DNA damage is established, the full spectrum of its cellular interactions and downstream pathological pathways is not fully elucidated. nih.govebi.ac.uk The process of arsenic biomethylation was once considered a detoxification pathway, but the discovery of highly toxic intermediates like MMA(III) has challenged this view, suggesting it is also a process of intoxication. acs.orgresearchgate.net
Current research is actively pursuing several key trajectories to address these knowledge gaps. One of the most critical areas is the development of advanced and highly sensitive analytical methods for the detection and quantification of unstable arsenic species like MMA(III) in complex biological and environmental samples. nih.govresearchgate.net Techniques such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) are pivotal for separating and measuring different arsenic species, which is essential for accurately assessing exposure and understanding metabolic pathways. researchgate.net
Another major research focus is on the carcinogenicity of MMA(III). acs.org Studies using animal models have shown that maternal exposure to this compound during gestation can lead to tumors in the offspring, indicating its role as a developmental carcinogen. smolecule.com Ongoing toxicological research aims to further unravel the gene expression profiles and molecular mechanisms that underlie its carcinogenic mode of action. nih.govscience.gov
Furthermore, the biotransformation pathways of arsenic in various organisms and ecosystems continue to be an active field of investigation. acs.org The surprising discovery of significant levels of MMA(III) in terrestrial fungi highlights that there is still much to learn about arsenic metabolism in the environment. nih.gov Future research will likely focus on identifying the specific enzymes and genetic factors that control the production and fate of MMA(III) in different species, which is crucial for a comprehensive understanding of arsenic's biogeochemical cycle and its ultimate impact on human health. nih.govnih.gov
Table 2: Analytical Methods for Arsenic Speciation
| Technique | Description | Application | Detection Limits |
|---|---|---|---|
| LC-ICP-MS | Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry. | Widely used for its sensitivity and ability to separate various arsenic species (e.g., As(III), As(V), MMA, DMA). | 0.31 ng/mL for As(III), 0.45 ng/mL for As(V) in water samples. researchgate.net |
| HPLC-HG-AFS | High-Performance Liquid Chromatography with Hydride Generation Atomic Fluorescence Spectroscopy. | Suitable for measuring arsenic in contaminated groundwater. Provides excellent detection limits but is not ideal for direct determination of Se(VI). researchgate.net | 0.5 pg for As(III), 1.0 pg for MMA(V) (for a 100 μl injection). researchgate.net |
| SPE-HG-AFS | Solid-Phase Extraction combined with Hydride Generation Atomic Fluorescence Spectroscopy. | Used for biological samples to reduce matrix interference before analysis. | Not specified. |
This table summarizes advanced analytical techniques used to identify and quantify different arsenic compounds, including this compound, in various samples.
Mechanistic Pathways of Methylarsonous Acid Biotransformation
Biomethylation of Inorganic Arsenic to Methylarsonous Acid
The conversion of inorganic arsenic to this compound is the initial step in the biomethylation pathway. This process primarily occurs in the liver and involves a series of reduction and methylation reactions. oncotarget.com
Enzymatic Catalysis by Arsenic (+3 Oxidation State) Methyltransferase (AS3MT)
The primary enzyme responsible for the methylation of inorganic arsenic is Arsenic (+3 oxidation state) methyltransferase (AS3MT). oncotarget.comnih.gov This cytosolic enzyme catalyzes the transfer of a methyl group from a donor molecule to a trivalent arsenic substrate. oup.commybiosource.com AS3MT is highly conserved across a wide range of species, from microorganisms to humans, highlighting its fundamental role in arsenic metabolism. nih.govnih.gov The enzymatic activity of AS3MT is dependent on the presence of specific co-factors and a reducing environment. oup.com
S-adenosylmethionine (SAM) serves as the universal methyl donor for the AS3MT-catalyzed methylation of arsenic. oncotarget.comresearchgate.net SAM provides the methyl group that is transferred to the trivalent arsenic atom. wikipedia.org This reaction converts SAM to S-adenosylhomocysteine (SAH). mdpi.com The availability of SAM can therefore influence the efficiency of arsenic methylation. researchgate.net Long-term exposure to arsenic may lead to a depletion of SAM pools, which could impact other essential methylation reactions in the cell, such as DNA methylation. researchgate.net
Thiols, particularly glutathione (B108866) (GSH), play a crucial role in the biotransformation of arsenic. nih.govoup.com They are involved in the initial reduction of pentavalent arsenic (As(V)) to trivalent arsenic (As(III)), which is the substrate for AS3MT. mdpi.comnih.gov GSH can also form complexes with trivalent arsenicals, and it has been proposed that these arsenic-glutathione complexes, such as arsenic tris-glutathione (As(GS)3), may be the actual substrates for AS3MT. oncotarget.comacs.org Furthermore, thiols are required as reductants for the AS3MT catalytic cycle itself, with thioredoxin being suggested as a particularly effective reductant. oup.comnih.gov
Role of S-Adenosylmethionine (SAM) as a Methyl Donor
Sequential Methylation and Reduction within Cellular Systems
The biomethylation of arsenic is a sequential process. annualreviews.org Following the initial methylation of inorganic arsenite (iAs(III)) to form monomethylarsonic acid (MMA(V)), a reduction step is necessary to convert MMA(V) to monothis compound (MMA(III)). researchgate.netacs.org This trivalent methylated intermediate can then serve as a substrate for a second methylation reaction catalyzed by AS3MT, leading to the formation of dimethylarsinic acid (DMA(V)). researchgate.net This cycle of reduction followed by oxidative methylation is a central feature of the Challenger pathway, a long-standing model for arsenic biomethylation. annualreviews.orgacs.orgnih.gov
Identification of Enzyme-Bound Intermediates
Research into the catalytic mechanism of AS3MT has provided evidence for the formation of enzyme-bound intermediates. frontiersin.org It is proposed that As(III) initially binds to cysteine residues within the active site of AS3MT. frontiersin.orgacs.org Structural studies of an AS3MT orthologue (CmArsM) suggest that As(III) can be 3-coordinately bound to three conserved cysteine residues. acs.orgacs.org Following the transfer of the methyl group from SAM, the product, MAs(III), may remain bound to the enzyme before being released or undergoing further methylation. acs.org Some models suggest that arsenic undergoes oxidation and reduction while bound to the enzyme as an intermediate. acs.orgfrontiersin.org
Further Metabolism and Interconversion of this compound
Table 1: Key Molecules in this compound Biotransformation
| Compound Name | Abbreviation | Role |
|---|---|---|
| This compound | MMA(III) | Trivalent organoarsenical intermediate |
| Arsenic (+3 oxidation state) methyltransferase | AS3MT | Primary enzyme in arsenic methylation |
| S-Adenosylmethionine | SAM | Methyl group donor |
| Glutathione | GSH | Thiol involved in reduction and complexation |
| Inorganic arsenite | iAs(III) | Substrate for the first methylation step |
| Monomethylarsonic acid | MMA(V) | Pentavalent methylated product |
| Dimethylarsinic acid | DMA(V) | Product of the second methylation step |
| S-adenosylhomocysteine | SAH | Product of SAM after methyl donation |
| Thioredoxin | Trx | Reductant for AS3MT activity |
| Arsenic tris-glutathione | As(GS)3 | Proposed substrate for AS3MT |
Oxidation to Methylarsonic Acid
This compound (MMA(III)) can be oxidized to its pentavalent counterpart, methylarsonic acid (MMA(V)). This conversion from a trivalent to a pentavalent state generally results in a less toxic compound. nih.gov The oxidation process can occur spontaneously in the presence of oxygen. qmul.ac.uk Studies have shown that the stability of MMA(III) is dependent on the sample matrix and temperature, with oxidation to MMA(V) occurring over time. For instance, in urine samples, a significant portion of MMA(III) is oxidized to MMA(V) over a period of months, even under refrigerated or frozen conditions. researchgate.net At room temperature (25°C), this oxidation in urine can be complete within a week. researchgate.net Common oxidizing agents like hydrogen peroxide can also facilitate this reaction. This oxidative step is a key part of the Challenger hypothesis for arsenic biomethylation, which involves alternating steps of reduction and oxidative methylation. nih.govnih.gov
Conversion to Dimethylarsinous Acid and Dimethylarsinic Acid
This compound (MMA(III)) serves as a direct substrate for the second methylation step in the arsenic metabolic pathway, leading to the formation of dimethylated arsenicals. ubc.ca This reaction is primarily catalyzed by the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT). nih.gov In this step, a methyl group from the donor S-adenosyl-L-methionine (SAM) is transferred to MMA(III), yielding dimethylarsinous acid (DMA(III)). nih.govsysrevpharm.org
This conversion is significant because DMA(III), another trivalent intermediate, is also highly reactive and toxic. nih.govcdc.gov Following its formation, dimethylarsinous acid (DMA(III)) is typically oxidized to the much less toxic pentavalent form, dimethylarsinic acid (DMA(V)). researchgate.netnih.gov This final oxidation step renders the arsenic metabolite more stable and water-soluble, facilitating its excretion in the urine. cdc.govannualreviews.org The rapid oxidation of DMA(III) to DMA(V) is evident in studies showing that DMA(III) in urine is completely converted to DMA(V) within a day, even at cold temperatures (4°C or -20°C). researchgate.net
Methylation: MMA(III) is methylated to DMA(III) by AS3MT. ubc.ca
Oxidation: DMA(III) is oxidized to DMA(V). researchgate.net
| Starting Compound | Reaction | Primary Enzyme/Process | Product |
|---|---|---|---|
| This compound (MMA(III)) | Oxidation | Spontaneous/Oxidizing agents | Methylarsonic acid (MMA(V)) |
| This compound (MMA(III)) | Methylation | Arsenic (+3 oxidation state) methyltransferase (AS3MT) | Dimethylarsinous acid (DMA(III)) |
| Dimethylarsinous acid (DMA(III)) | Oxidation | Spontaneous/Oxidizing agents | Dimethylarsinic acid (DMA(V)) |
Alternative Methylation Pathways and Novel Methyltransferases (e.g., N6AMT1)
While AS3MT is recognized as the principal enzyme in arsenic methylation, evidence suggests the existence of alternative or complementary pathways. nih.govberkeley.edu Studies using knockout mice lacking the As3mt gene showed they were still capable of methylating arsenic, which pointed towards the involvement of other methyltransferases. nih.govberkeley.edu
One such enzyme that has gained attention is N-6 adenine-specific DNA methyltransferase 1 (N6AMT1). maayanlab.cloudresearchgate.net Research has demonstrated that N6AMT1 can methylate arsenic, specifically showing a capacity to convert the highly toxic MMA(III) into the less toxic dimethylarsinic acid (DMA). researchgate.netnih.gov Overexpression of N6AMT1 in human urothelial cells was found to decrease the cytotoxicity of both inorganic arsenic and MMA(III). researchgate.netnih.gov This suggests that N6AMT1 plays a role in the detoxification of arsenic by facilitating the second methylation step. maayanlab.cloudresearchgate.net Polymorphisms in the N6AMT1 gene have been associated with variations in arsenic metabolism efficiency among human populations, independent of AS3MT genetics, further supporting its role in in-vivo arsenic biotransformation. nih.gov
Duality of Arsenic Methylation: Detoxification versus Bioactivation
The biological methylation of inorganic arsenic has long been a subject of debate, with compelling evidence supporting its role as both a detoxification and a bioactivation process. annualreviews.orgnih.gov Historically viewed as a mechanism to reduce toxicity and facilitate excretion, the discovery of highly toxic trivalent methylated intermediates has challenged this paradigm. cdc.govannualreviews.org Whether methylation ultimately leads to detoxification or bioactivation depends on a complex interplay of factors, including the specific arsenical, the metabolic capacity of the organism, and the balance between methylation and oxidation rates. nih.gov
Evidence Supporting Detoxification Mechanisms
The primary argument for arsenic methylation as a detoxification pathway is that it facilitates the elimination of arsenic from the body. annualreviews.orgscispace.com The end products of the methylation pathway, particularly the pentavalent species MMA(V) and DMA(V), are less reactive and more water-soluble than inorganic arsenic, allowing for more efficient urinary excretion. cdc.govannualreviews.org In humans, approximately 60-80% of excreted arsenic is in the form of DMA. researchgate.net
Several key observations support the detoxification role:
Reduced Toxicity of End Products: Pentavalent methylated arsenicals like MMA(V) and DMA(V) are significantly less cytotoxic than their trivalent precursors and inorganic arsenite (iAs(III)). nih.govannualreviews.org
Enhanced Excretion: The formation of dimethylated arsenic is often seen as a marker of efficient arsenic clearance. annualreviews.org For example, mice, which have very efficient methylation resulting in high levels of DMA in urine, exhibit rapid urinary elimination of arsenic. annualreviews.org
Association with Health Outcomes: Studies have linked impaired methylation capacity with an increased risk of arsenic-related diseases. For instance, individuals with arsenic-induced skin lesions have been found to have less efficient methylation, characterized by higher proportions of inorganic arsenic and MMA in their urine compared to DMA. annualreviews.org
Evidence Supporting Bioactivation and Enhanced Toxicity of Trivalent Species
The bioactivation theory posits that the metabolic process itself produces intermediates that are more toxic than the parent compound, inorganic arsenic. nih.govcdc.gov The central players in this argument are the trivalent methylated metabolites, this compound (MMA(III)) and dimethylarsinous acid (DMA(III)). cdc.gov
Evidence for bioactivation includes:
High Cytotoxicity of Intermediates: Numerous in vitro studies have demonstrated that MMA(III) is significantly more cytotoxic and genotoxic than inorganic arsenite (iAs(III)) and the pentavalent methylated forms. nih.govoncotarget.comijbcp.com Some studies suggest MMA(III) is the most toxic arsenic species. berkeley.edunih.gov
Inhibition of Cellular Functions: Trivalent arsenicals, particularly MMA(III), have a high affinity for sulfhydryl groups in proteins and can inhibit critical enzymes, including those involved in DNA repair and antioxidant defense. nih.govoncotarget.com MMA(III) has been shown to be more effective than iAs(III) at disrupting zinc finger proteins, which are crucial for DNA repair and transcription. nih.gov
Transient but Potent: While these trivalent intermediates may be transiently formed before being converted to more stable pentavalent forms, their high reactivity allows them to interact with cellular targets and cause damage. cdc.govannualreviews.org
| Arsenic Species | Oxidation State | General Toxicity Level |
|---|---|---|
| Inorganic Arsenite (iAs(III)) | +3 | High |
| Inorganic Arsenate (iAs(V)) | +5 | Moderate |
| This compound (MMA(III)) | +3 | Very High |
| Methylarsonic acid (MMA(V)) | +5 | Low |
| Dimethylarsinous acid (DMA(III)) | +3 | High |
| Dimethylarsinic acid (DMA(V)) | +5 | Low |
Note: This table represents a generalized comparison. The exact toxicity can vary depending on the cell type and biological system. nih.govannualreviews.org
Factors Influencing Metabolic Outcomes Across Species
The efficiency and outcome of arsenic methylation vary significantly, influenced by a range of factors that differ between species and among individuals. researchgate.net These factors determine the balance between the production of toxic intermediates and their conversion to excretable forms.
Key influencing factors include:
Species Differences: There are considerable differences in arsenic metabolism across animal species. For example, some animals lack the ability to methylate arsenic altogether. cdc.gov The capacity to methylate arsenic, and the specific profile of metabolites produced, can differ greatly; for instance, primary rat hepatocytes show a greater methylation capacity than primary human hepatocytes. researchgate.net
Genetic Polymorphisms: Genetic variations in the enzymes responsible for methylation, primarily AS3MT, play a crucial role in inter-individual differences in metabolism. mdpi.comnih.gov Polymorphisms in AS3MT are strongly associated with the pattern of arsenic metabolites in urine and susceptibility to arsenic-related diseases. nih.govnih.gov Variations in other genes, such as N6AMT1 and glutathione-S-transferases (GSTs), also contribute to these differences. nih.govmdpi.com
Exposure Level and Duration: The efficiency of methylation can decrease at high doses of arsenic exposure, potentially when the liver's methylation capacity is exceeded. cdc.gov Chronic exposure may favor bioactivation processes, whereas acute, low-dose exposure might align more with a detoxification pathway. nih.gov
Demographic and Lifestyle Factors: Age, sex, body mass index (BMI), and lifestyle choices like smoking and alcohol consumption can also influence arsenic metabolism efficiency. mdpi.comnih.gov For example, studies have shown that female sex and higher BMI are associated with a greater capacity to produce DMA, while smoking is associated with lower efficiency. nih.govnih.gov
Molecular and Cellular Toxicological Mechanisms of Methylarsonous Acid
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A primary mechanism of methylarsonous acid's toxicity is the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates through its antioxidant defense systems. nih.gov This overproduction of ROS can lead to widespread damage to cellular macromolecules. wikipedia.org The general consensus from scientific studies is that the cytotoxicity of MMA(III) is a direct result of increased levels of ROS. ebi.ac.uk
This compound contributes to the formation of ROS through several pathways. The generation of these highly reactive molecules, which include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), is a key feature of arsenic-induced toxicity. nih.govresearchgate.net
The metabolism of arsenic itself can lead to the production of ROS. researchgate.net Furthermore, MMA(III) can interact with endogenous molecules and cellular structures, leading to the generation of free radicals. jeb.co.in Studies using electron spin resonance (ESR) spectroscopy have confirmed that ROS are intermediates in the DNA-damaging activities of MMA(III). acs.org The generation of ROS can occur through the activation of enzymes like NADPH oxidase or as a byproduct of disrupted mitochondrial electron transport. researchgate.net This cascade of reactive species is believed to be a central event in the initiation of cellular damage and transformation caused by MMA(III). nih.gov
Exposure to this compound leads to significant alterations in the cell's natural antioxidant defense network. nih.gov This system, which includes enzymes like superoxide dismutase (SOD) and glutathione (B108866) S-transferase (GST), is responsible for scavenging free radicals and detoxifying harmful compounds. mdpi.commedcraveonline.com
Research has shown that chronic exposure to MMA(III) affects the expression of genes involved in managing oxidative stress. nih.gov In studies using both arsenic methylation-proficient (liver) and methylation-deficient (prostate) cell lines, exposure to MMA(III) resulted in distinct changes in the transcript levels of key antioxidant enzymes. For instance, superoxide dismutase 1 (SOD-1) transcript levels were observed to increase in both cell types after 20 and 30 weeks of exposure. nih.gov Conversely, glutathione S-transferase Pi (GST-π) levels also showed increases at 20 and 30 weeks. nih.gov These alterations indicate a cellular response to the oxidative challenge posed by MMA(III), though this response can be overwhelmed, leading to oxidative damage. nih.gov
Cells possess adaptive mechanisms to cope with chemical stress, including the expression of efflux transporters that actively remove toxic substances. The ATP-binding cassette (ABC) transporters, particularly ABCC1 (also known as MRP1) and ABCC2 (MRP2), play a crucial role in this process. nih.gov These transporters are involved in the efflux of arsenic, often as glutathione conjugates. nih.govresearchgate.net
Studies have demonstrated that MMA(III) exposure modulates the expression of these transporters. In human prostate cells chronically exposed to MMA(III), transcript levels of ABCC1 were initially decreased at 10 weeks but then significantly increased at 20 and 30 weeks. nih.gov Similarly, ABCC2 transcript levels were elevated at the 20 and 30-week marks. nih.gov This upregulation is considered an adaptive response to extrude the toxic arsenical from the cell. nih.gov Both ABCC1 and ABCC2 are known to transport monomethylated forms of arsenic conjugated with glutathione, facilitating its removal and contributing to cellular protection. nih.govresearchgate.net
Table 1: Research Findings on Gene Expression Changes Induced by this compound (MMAIII)
| Gene | Function | Observed Change in Transcript Levels (Cell Line Dependent) | Reference |
|---|---|---|---|
| SOD-1 | Antioxidant defense (converts superoxide to hydrogen peroxide) | Increased at 20 and 30 weeks of exposure | nih.gov |
| GST-π | Detoxification, conjugation of toxins with glutathione | Increased at 20 and 30 weeks of exposure | nih.gov |
| ABCC1 | Efflux transporter for arsenic-glutathione conjugates | Decreased at 10 weeks, increased at 20 and 30 weeks (in prostate cells) | nih.gov |
| ABCC2 | Efflux transporter for arsenic-glutathione conjugates | Increased at 20 and 30 weeks (in prostate cells) | nih.gov |
Mitochondria are a primary target of MMA(III)'s toxicity and a major source of intracellular ROS. acs.orgnih.gov The mitochondrial electron transport chain is a significant site of superoxide generation under normal physiological conditions, and this production can be exacerbated by toxic insults. thermofisher.comsmw.ch
Modulation of Oxidative Stress Adaptation Factors (e.g., ABCC1, ABCC2)
Genotoxicity and DNA Integrity Disruption
This compound is recognized as a genotoxic agent, capable of causing significant damage to DNA. oup.comacs.org This damage is a critical factor in its carcinogenic activity, as the accumulation of genetic mutations can lead to the malignant transformation of cells. nih.gov
The genotoxicity of this compound is strongly linked to the oxidative stress it induces. The ROS generated following MMA(III) exposure can directly attack DNA, leading to a form of damage known as oxidative DNA damage (ODD). nih.gov This process is considered a key step in the initiation phase of carcinogenesis. nih.gov
Several studies have shown that MMA(III) induces the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG), a widely used biomarker for ODD. oup.com This lesion results from the oxidation of guanine (B1146940) bases in the DNA strand and is a mutagenic form of damage. oup.comnih.gov Research has definitively shown that MMA(III) induces ODD in various cell types. Crucially, it has been demonstrated that MMA(III) can cause ODD and subsequent oncogenic transformation even in cells that lack the ability to biomethylate inorganic arsenic. nih.govnih.gov This finding indicates that further methylation of MMA(III) is not a prerequisite for its genotoxic effects, highlighting it as a direct-acting genotoxic agent. nih.govnih.govresearchgate.net
Impact on DNA Repair Pathways (e.g., FA/BRCA repair pathway)
Chronic exposure to arsenic has been shown to potentiate the genotoxic effects of other DNA-damaging agents by impeding DNA repair mechanisms. oup.comnih.gov While interference with nucleotide excision repair and base excision repair is well-documented, the interaction of arsenic compounds with other repair pathways, such as the Fanconi anemia/BRCA (FA/BRCA) pathway, has been a subject of more recent investigation. oup.comnih.govoup.com
The FA/BRCA pathway is a crucial DNA repair mechanism that maintains genomic stability and prevents cancer by repairing DNA interstrand crosslinks (ICLs), which are lesions that block DNA replication and transcription. oup.comoup.com Research using human fibroblasts has demonstrated that pre-exposure to subtoxic concentrations of this compound disrupts the normal function of the FA/BRCA pathway. oup.comnih.gov
Specifically, studies on FA/BRCA-corrected human fibroblasts (FANCD2+/+) pre-exposed to MMA(III) revealed the induction of a cellular phenotype characteristic of FA/BRCA deficiency. oup.comnih.gov This acquired deficiency was marked by:
Hypersensitivity to ICL-inducing agents: The cells pre-exposed to MMA(III) showed increased sensitivity to agents like mitomycin-C (MMC) and diepoxybutane (DEB), which is a hallmark of FA/BRCA-deficient cells. oup.comnih.govoup.com
Enhanced accumulation in the G2/M phase of the cell cycle: Following challenge with DNA damaging agents, the MMA(III)-treated cells showed a significant arrest in the G2/M phase, mirroring the response of cells with a compromised FA/BRCA pathway. nih.gov
Increased genomic instability: The disruption of the FA/BRCA pathway by MMA(III) leads to an increase in genomic instability, which can be quantified by the formation of micronuclei (MN) after exposure to DNA cross-linking agents. oup.comnih.gov
These findings indicate that this compound can compromise a critical tumor-suppressive pathway, providing a novel mechanism for its co-carcinogenic effects. oup.comnih.govebi.ac.uk
Interactive Data Table: Effect of MMA(III) on FA/BRCA Pathway Function
| Parameter | Control (FA/BRCA-corrected cells) | MMA(III) Pre-exposed (FA/BRCA-corrected cells) | FA/BRCA-deficient cells | Reference |
| Sensitivity to MMC | Normal | Hypersensitive | Hypersensitive | oup.com, nih.gov |
| G2/M Accumulation (post-damage) | Normal | Enhanced | Enhanced | nih.gov |
| Genomic Instability (Micronuclei) | Baseline | Increased | Increased | oup.com, nih.gov |
Association with Chromosomal Aberrations (e.g., aneuploidy, polyploidy)
Chromosomal aberrations, which are abnormalities in the number or structure of chromosomes, are a hallmark of genotoxicity. nih.gov These can be classified as numerical (e.g., aneuploidy, the gain or loss of chromosomes, and polyploidy, the presence of extra sets of chromosomes) or structural. nih.govnih.govfiveable.me
The genotoxicity of this compound is associated with the induction of chromosomal damage. acs.orgoup.com The disruption of the FA/BRCA DNA repair pathway by MMA(III) directly contributes to genomic instability, manifesting as an increased frequency of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. oup.comnih.gov
Furthermore, trivalent arsenicals, including potentially MMA(III), are known to interfere with the mitotic spindle apparatus. acs.org One proposed mechanism is the inhibition of tubulin polymerization. acs.org The mitotic spindle, composed of microtubules, is essential for the accurate segregation of chromosomes during cell division. Disruption of this apparatus can lead to errors in chromosome segregation, resulting in numerical chromosomal aberrations such as aneuploidy and polyploidy. nih.govlkouniv.ac.in Therefore, the genotoxic effects of this compound likely extend beyond direct DNA damage to include the induction of chromosomal abnormalities through the impairment of critical cellular division machinery.
Interactions with Biological Macromolecules and Enzymes
This compound is a highly reactive molecule that readily interacts with various biological macromolecules, particularly proteins and enzymes, leading to the inhibition of their function. acs.orgnih.govfrontiersin.org
The toxicity of trivalent arsenicals is largely attributed to their high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. oncotarget.com This interaction can lead to the inactivation of critical enzymes.
Enzyme Inhibition: MMA(III) has been shown to be a potent inhibitor of various enzymes. For example, it can inhibit glutathione reductase, an enzyme crucial for maintaining the cellular redox balance. acs.org It has also been implicated in the inhibition of histone acetyltransferases, as mentioned previously. nih.gov
Interaction with Zinc Finger Proteins: this compound exhibits a strong ability to interact with zinc finger motifs in proteins. oncotarget.com It can displace the zinc ion from these structures, which are essential for the proper folding and function of many transcription factors and DNA repair proteins. oncotarget.com This disruption can have profound effects on gene regulation and genome integrity.
Direct DNA Damage: In addition to its indirect effects on DNA through the inhibition of repair enzymes, studies using in vitro assays have shown that methylated trivalent arsenicals like MMA(III) can directly cause nicks and breaks in DNA. acs.orgnih.gov This direct interaction with the DNA macromolecule contributes to its genotoxicity. acs.org
Interactive Data Table: Interactions of this compound with Biological Targets
| Target Macromolecule/Enzyme | Mechanism of Interaction | Functional Consequence | Reference |
| Proteins (general) | Binds to sulfhydryl (-SH) groups of cysteine residues | Inactivation of protein/enzyme function | oncotarget.com |
| Glutathione Reductase | Inhibition | Disruption of redox balance | acs.org |
| Zinc Finger Proteins | Displacement of zinc ion | Impaired protein folding, loss of function (e.g., in transcription factors) | oncotarget.com |
| Histone Acetyltransferases (HATs) | Inhibition, possibly via zinc finger domain binding | Altered histone acetylation and gene expression | nih.gov |
| DNA | Direct interaction causing nicks and breaks | Genotoxicity, mutations | acs.org, nih.gov |
| Tubulin | Inhibition of polymerization | Disruption of mitotic spindle, potential for aneuploidy | acs.org |
Binding to Sulfhydryl Groups of Proteins
A primary mechanism of this compound (MMA(III)) toxicity is its high affinity for sulfhydryl (-SH) groups, particularly those in cysteine residues of proteins. researchgate.netacs.org Trivalent arsenicals can form stable complexes with these groups, with a greater affinity for proteins containing vicinal or closely spaced dithiols or trithiols compared to monothiols. researchgate.netnih.gov This binding can alter the protein's conformation and function, leading to widespread cellular disruption. researchgate.net
Research has shown that methylated trivalent arsenicals, like MMA(III), are more efficient at this binding than inorganic arsenite (iAs(III)). acs.org For example, MMA(III) can bind to proteins with two nearby cysteine residues, whereas iAs(III) may require three for a stable complex, suggesting MMA(III) can interact with a broader range of proteins. nih.gov This interaction is a key factor in its ability to inactivate enzymes and disrupt cellular signaling. Furthermore, MMA(III) has been shown to be more effective than inorganic arsenic at releasing zinc from zinc finger domains, which are critical for the function of numerous proteins involved in DNA repair and transcription. acs.org
Inhibition of Key Metabolic Enzymes (e.g., pyruvate (B1213749) dehydrogenase)
The binding of this compound to sulfhydryl groups is directly responsible for its potent inhibition of critical metabolic enzymes. A classic example is the pyruvate dehydrogenase (PDH) complex, a mitochondrial enzyme essential for converting pyruvate into acetyl-CoA, thereby linking glycolysis to the citric acid cycle. nih.gov The PDH complex contains a lipoic acid cofactor with proximal sulfhydryl groups that are a prime target for trivalent arsenicals. nih.gov
| Enzyme Source | Inhibitor | IC50 (Concentration for 50% Inhibition) |
| Hamster Kidney PDH | This compound (MMA(III)) | ~60 µM |
| Hamster Kidney PDH | Sodium Arsenite (iAs(III)) | ~116 µM |
| Purified Porcine Heart PDH | This compound (MMA(III)) | ~18 µM |
| Purified Porcine Heart PDH | Sodium Arsenite (iAs(III)) | ~106 µM |
| This table presents the concentrations of MMA(III) and sodium arsenite required to inhibit the activity of the pyruvate dehydrogenase (PDH) complex by 50%. Data is compiled from in vitro studies. researchgate.net |
Aberrant Protein Synthesis (e.g., Selenoproteins)
This compound exposure disrupts the normal synthesis of certain proteins, notably selenoproteins. ebi.ac.uknih.gov These proteins, which incorporate the amino acid selenocysteine, are crucial for various cellular functions, including antioxidant defense. Research using a primary human lung fibroblast model (WI-38 cells) has shown that exposure to MMA(III) alters the expression of selenoproteins. nih.gov
Specifically, low concentrations of MMA(III) led to an increased synthesis of the selenoprotein thioredoxin reductase 1 (TrxR1), while decreasing the incorporation of selenium into other selenoproteins, such as cellular glutathione peroxidase (cGpx). ebi.ac.uknih.gov This selective upregulation of TrxR1 is mediated through the antioxidant responsive element (ARE) in the gene's promoter region. ebi.ac.uknih.gov The diversion of the selenium incorporation machinery toward producing one specific selenoprotein at the expense of others represents a significant disruption of cellular homeostasis and the antioxidant system.
| Selenoprotein | Effect of MMA(III) Exposure | Regulatory Element |
| Thioredoxin Reductase 1 (TrxR1) | Increased mRNA and protein synthesis | Antioxidant Responsive Element (ARE) |
| Cellular Glutathione Peroxidase (cGpx) | Decreased mRNA levels and selenium incorporation | - |
| This table summarizes the differential effects of MMA(III) on the expression of key selenoproteins in a human lung cell model. ebi.ac.uknih.gov |
Oncogenic Transformation and Carcinogenicity Research
This compound is not only cytotoxic but is also considered a potent carcinogen. ebi.ac.uknih.gov Research has increasingly pointed to this methylated metabolite as a key player in arsenic-induced cancer, capable of initiating the malignant transformation of cells and contributing to tumor development in specific organs.
Acquired Malignant Phenotype in In Vitro Cell Models
Chronic exposure to low levels of this compound has been shown to induce an acquired malignant phenotype in various human and rodent cell lines. nih.gov Studies using arsenic methylation-proficient (liver) and methylation-deficient (prostate) cells found that MMA(III) exposure led to the acquisition of cancerous characteristics, such as increased secretion of matrix metalloproteinases, enhanced colony formation in soft agar, and greater cellular invasion. nih.govnih.gov
Interestingly, the timeline for this transformation differs between MMA(III) and its precursor, inorganic arsenic. MMA(III) induced a cancerous phenotype in both liver and prostate cell lines in approximately 20 weeks. nih.govnih.gov In contrast, previous work showed that inorganic arsenic took significantly longer (~30 weeks) to transform the methylation-deficient prostate cells compared to methylation-proficient liver cells (~18 weeks). nih.govnih.govoup.com This suggests that the conversion to MMA(III) is a rate-limiting step for transformation in some cells and that MMA(III) itself is a direct and efficient transforming agent. nih.gov
| Cell Line Type | Arsenical | Approximate Time to Malignant Transformation |
| Methylation-Proficient (Liver) | This compound (MMA(III)) | ~20 weeks |
| Methylation-Deficient (Prostate) | This compound (MMA(III)) | ~20 weeks |
| Methylation-Proficient (Liver) | Inorganic Arsenic (iAs(III)) | ~18 weeks |
| Methylation-Deficient (Prostate) | Inorganic Arsenic (iAs(III)) | ~30 weeks |
| This table compares the time required for chronic exposure to MMA(III) versus inorganic arsenic (iAs(III)) to induce a malignant phenotype in vitro. nih.govnih.gov |
Role in Human Cancer Risk and Target Organ Carcinogenesis (e.g., lung, bladder)
Epidemiological studies have established a strong link between arsenic exposure and an increased risk of cancers in humans, with the lung and urinary bladder being primary target organs. oncotarget.comnih.gov Evidence increasingly indicates that an individual's capacity to metabolize inorganic arsenic plays a crucial role in their cancer risk, with MMA(III) being a key metabolite of concern.
A meta-analysis of multiple studies found that a higher percentage of monomethylated arsenic (%MMA) in urine is significantly associated with an increased risk for both bladder and lung cancer. insp.mx The analysis reported a near two-fold increase in the risk for these cancers when comparing the highest and lowest categories of urinary %MMA. insp.mx This finding supports the hypothesis that incomplete methylation of arsenic, leading to higher levels of the highly reactive MMA(III), is associated with greater carcinogenic risk. insp.mxresearchgate.net
| Cancer Type | Association with Urinary %MMA | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Bladder Cancer | Increased Risk | 1.79 | 1.42 - 2.26 |
| Lung Cancer | Increased Risk | 2.44 | 1.57 - 3.80 |
| This table shows the summary odds ratios from a meta-analysis, indicating a significant increase in bladder and lung cancer risk with a higher percentage of urinary monomethylated arsenic (%MMA). insp.mx |
Distinct Genotoxic and Non-Genotoxic Contributions to Carcinogenesis
The carcinogenicity of this compound involves both genotoxic and non-genotoxic mechanisms. nih.gov Genotoxic effects are those that directly damage DNA, while non-genotoxic effects promote cancer through other means, such as altering gene expression or promoting cell proliferation. europa.eud-nb.info
A key genotoxic mechanism of MMA(III) is the induction of oxidative DNA damage (ODD) through the generation of reactive oxygen species (ROS). nih.govoup.comacs.org Crucially, studies have shown that MMA(III) causes ODD and associated oncogenic transformation in cells regardless of their ability to methylate arsenic. nih.govnih.gov This is a critical distinction from inorganic arsenic (iAs), which was found to induce ODD only in cells that could methylate it to MMA(III). nih.govoup.com In methylation-deficient cells, iAs can still cause malignant transformation, but it does so more slowly and without inducing ODD, implying a non-genotoxic, likely epigenetic, pathway. nih.gov
Systemic and Organ-Specific Toxicities of this compound
This compound (MMA(III)), a trivalent methylated metabolite of inorganic arsenic, exhibits significant toxicity to various organ systems. Its chemical structure and reactivity contribute to a range of adverse effects at the cellular and molecular levels, leading to organ-specific damage.
Cardiotoxicity and Vascular Smooth Muscle Dysfunction
This compound is a recognized cardiovascular toxicant. researchgate.net Research indicates that MMA(III) can induce dysfunction in vascular smooth muscle, a critical component of blood vessel walls responsible for regulating vascular tone and blood pressure.
Studies on isolated rat thoracic aorta and small mesenteric arteries have demonstrated that MMA(III) irreversibly suppresses vasoconstriction induced by various agonists, including phenylephrine, serotonin, and endothelin-1. nih.gov This inhibitory effect on vasoconstriction suggests that MMA(III) directly impairs the contractile function of vascular smooth muscle cells. nih.gov The mechanism underlying this dysfunction involves the disruption of calcium (Ca2+) regulation. nih.gov MMA(III) has been shown to inhibit the increase of intracellular Ca2+ by affecting both its release from internal stores and its influx through L-type Ca2+ channels. nih.gov In vivo studies in rats have corroborated these findings, showing that MMA(III) attenuates the pressor response to phenylephrine. nih.gov
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Isolated Rat Thoracic Aorta and Mesenteric Arteries | MMA(III) irreversibly suppressed agonist-induced vasoconstriction. | nih.gov |
| Rat Aortic Smooth Muscle Cells (A7r5) | MMA(III) is a mitochondria-specific toxicant, increasing ROS, decreasing mitochondrial ATP, and altering mitochondrial morphology and content. | nih.gov |
| In vivo Rat Model | MMA(III) attenuated phenylephrine-induced blood pressure increase. | nih.gov |
Neurotoxicity and Impaired Cognitive Functions
Arsenic and its metabolites, including this compound, can cross the blood-brain barrier, making the brain a target for their toxic effects. researchgate.netnih.gov Chronic exposure to arsenic has been linked to cognitive impairments, including deficits in learning and memory. nih.gov The neurotoxic mechanisms of arsenic compounds are multifaceted and involve oxidative stress, inflammation, DNA damage, and mitochondrial dysfunction. researchgate.netnih.gov
While research specifically isolating the neurotoxic effects of this compound is part of a broader investigation into arsenic neurotoxicity, it is understood that methylated trivalent arsenicals are generally more toxic than their inorganic counterparts. oncotarget.com The ability of MMA(III) to react with sulfhydryl groups on proteins is a primary mechanism of its toxicity, leading to the inhibition of enzymatic activity crucial for neuronal function. researchgate.net Studies have shown that arsenic exposure can alter the expression of glutamate (B1630785) receptors like NMDAr and AMPAr, which are vital for synaptic plasticity and cognitive function. researchgate.net
| Area of Impact | Observed Effects of Arsenic Exposure (including metabolites) | Reference |
|---|---|---|
| Cognitive Function | Impairment of learning and memory. | nih.gov |
| Cellular Mechanisms | Oxidative stress, inflammation, DNA damage, mitochondrial dysfunction. | researchgate.netnih.gov |
| Synaptic Plasticity | Alterations in the expression of NMDAr and AMPAr. | researchgate.net |
Effects on Immune Response and Inflammation
This compound can modulate the immune system and inflammatory responses. Studies have shown that MMA(III) can have a more potent effect on gene expression related to inflammation compared to other arsenic species. It has been observed to significantly alter the expression of genes involved in the NF-κB and ERK1/2 MAPK signaling pathways, which are central to the inflammatory response.
In human bronchial epithelial cells, low doses of this compound have been found to reduce the innate immune response. researchgate.net Furthermore, arsenic exposure during pregnancy has been associated with enhanced inflammatory responses in the placenta, potentially driven by increased oxidative stress. nih.gov This suggests that arsenic and its metabolites can disrupt immune function, which may have implications for fetal and infant health. nih.gov The inflammatory effects of arsenic compounds are linked to their ability to induce the production of reactive oxygen species (ROS), leading to cellular stress and the activation of inflammatory signaling cascades.
| Cell/Tissue Type | Effect of this compound/Arsenic Exposure | Reference |
|---|---|---|
| Human Urothelial Cells (UROtsa) | Modulation of genes in the ERK1/2 MAPK and NF-κB pathways. | neoplasiaresearch.com |
| Human Bronchial Epithelial Cells | Reduced innate immune response at low doses of MMA(III). | researchgate.net |
| Human Placenta | Enhanced inflammatory responses and increased oxidative stress. | nih.gov |
Developmental Toxicity Studies
Developmental toxicity is a significant concern with arsenic exposure. This compound is classified as a teratogen, an agent that can cause developmental abnormalities in an embryo or fetus. nih.gov While comprehensive studies focusing solely on the developmental toxicity of MMA(III) are limited, research on arsenic compounds as a group provides valuable insights.
Studies in animal models have investigated the developmental effects of related compounds. For instance, methylarsonic acid has been shown to cause skeletal variations in rabbits. scialliconsulting.com Low concentrations of methylated arsenic species like MMA(III) have been suggested to inhibit the formation of sensory neurons and skeletal muscle, providing a potential mechanism for low birth weight and neurological changes observed in epidemiological studies of arsenic-exposed populations. oncotarget.com
| Compound | Experimental Model | Observed Developmental Effects | Reference |
|---|---|---|---|
| Methylarsonic Acid | Rabbit | Skeletal variations. | scialliconsulting.com |
| Methylated Arsenic Species (e.g., MMA(III)) | In vitro/Epidemiological evidence | Inhibition of sensory neuron and skeletal muscle formation. | oncotarget.com |
Environmental Fate and Biogeochemical Cycling of Methylarsonous Acid
Natural Occurrence and Anthropogenic Contributions
The distribution of methylarsonous acid in the environment is a result of both natural biogeochemical processes and the legacy of human activities.
This compound (MMA(III)) is a naturally occurring compound generated by microbes in soil and water. frontiersin.orgnih.gov It is a key intermediate in the global arsenic biogeochemical cycle, which involves the transformation of arsenic species between terrestrial, aquatic, and atmospheric systems. nih.gov Its presence has been detected in various terrestrial waters in the United States and in seawater samples off the coast of Southern California. nih.gov
The chemical state of the surrounding environment significantly influences arsenic speciation. For instance, in inland aquatic ecosystems, the presence of acid sulfate (B86663) soils can lead to the release of metalloids like arsenic upon oxidation. waterquality.gov.au The acidity of wetlands and lakes, which can be influenced by natural organic acids or anthropogenic acidic deposition, also affects the chemical behavior and mobility of arsenic compounds. wildlife.orghubbardbrook.org Under reducing conditions, such as those found in submerged sediments, trivalent arsenic species like this compound can be more prevalent. nih.govmdpi.com
This compound has been identified in various organisms, highlighting its role in biological arsenic transformation pathways. It has been reported in marine organisms, which are known to accumulate arsenic from their environment. cabidigitallibrary.orgnih.govuni-graz.at
A notable discovery was the identification of significant quantities of this compound in terrestrial fungi of the Elaphomyces genus, commonly known as "deer truffles". researchgate.net In a study of several Elaphomyces species, this compound was found to constitute 0.08% to 0.73% of the extractable arsenic. This was considered a remarkable finding, as it was the first report of this highly toxic trivalent compound at such significant concentrations in a terrestrial organism. researchgate.net Many microorganisms, including a wide range of bacteria, fungi, and yeasts, are capable of biomethylating inorganic arsenic, leading to the formation of various methylated arsenicals, including this compound. nih.gov
| Biological Matrix | Detected Arsenic Species | Percentage of Extractable Arsenic (this compound) | Reference |
| Fungi (Elaphomyces spp.) | This compound, Methylarsonic acid, Trimethylarsine (B50810) oxide, Arsenobetaine (B179536), Dimethylarsinic acid, Inorganic arsenic | 0.08% - 0.73% | researchgate.net |
| Marine Organisms | This compound and other arsenic species | Not specified | cabidigitallibrary.orguni-graz.at |
This table summarizes the identification of this compound in different biological matrices based on research findings.
Human activities, particularly in agriculture, have significantly contributed to the environmental load of arsenic compounds that can be transformed into this compound. The pentavalent form, methylarsonic acid (MMA(V)), and its salts like disodium (B8443419) methyl arsonate have been used extensively as herbicides and fungicides. wikipedia.org These products were applied in the cultivation of crops such as cotton and rice. nih.govwikipedia.org In the United States, the Environmental Protection Agency issued a cancellation order to phase out the use of such organic arsenical pesticides by 2013. nih.gov
Historical agricultural practices, such as the application of lead arsenate in orchards, have resulted in significant arsenic accumulation in soils, with residues sometimes reaching as high as 2,500 mg/kg. who.int Another historical use was arsenic acid as a desiccant for cotton. who.int The degradation of these applied arsenicals in the environment is a key source of this compound. nih.govnih.gov For example, studies have shown that the herbicide methylarsonic acid is microbially reduced in soil to form this compound. nih.govnih.gov
Identification in Biological Matrices (e.g., fungi, marine organisms)
Environmental Transformation Processes
This compound is a chemically reactive intermediate that undergoes various transformations in the environment, primarily driven by microbial activity and abiotic chemical reactions.
Microorganisms are central to the transformation of arsenic in soil and water. The formation of this compound is an essential step in the biomethylation pathway of inorganic arsenic. wikipedia.orgnih.gov This process, often referred to as the Challenger pathway, begins with the reduction of pentavalent inorganic arsenic (As(V)) to trivalent inorganic arsenic (As(III)). nih.gov This is followed by oxidative methylation, where a methyl group (often from the donor S-adenosylmethionine) is added to the trivalent arsenic, forming pentavalent methylarsonic acid (MMA(V)). wikipedia.orgnih.gov Subsequently, MMA(V) is reduced to trivalent this compound (MMA(III)). wikipedia.org This cycle of reduction and methylation can continue, producing dimethylated and trimethylated arsenic species. nih.gov
Conversely, this compound is also involved in demethylation processes. The degradation of the herbicide methylarsonic acid (MMA(V)) in soil has been shown to be a two-step process carried out by a microbial community. nih.govnih.gov
Reduction: First, MMA(V) is reduced to this compound (MMA(III)). Bacteria from the Burkholderia genus have been identified as being capable of this step. nih.govnih.gov
Demethylation: Second, the resulting this compound (MMA(III)) is demethylated to the more toxic inorganic arsenite (As(III)). This step is performed by different bacteria, such as those from the Streptomyces genus. nih.govnih.gov
This sequential reduction and demethylation pathway is considered to play a significant role in the arsenic biogeocycle. nih.gov
| Transformation Process | Reactant | Product(s) | Mediating Organism(s) (Example) | Environment | Reference |
| Reduction | Methylarsonic acid (MMA(V)) | This compound (MMA(III)) | Burkholderia sp. | Soil | nih.govnih.gov |
| Demethylation | This compound (MMA(III)) | Inorganic arsenite (As(III)) | Streptomyces sp. | Soil | nih.govnih.gov |
| Methylation | Inorganic arsenite (As(III)) | Methylarsonic acid (MMA(V)), then this compound (MMA(III)) | Various bacteria and fungi | Soil, Water | nih.govwikipedia.org |
This table outlines the key microbial transformation pathways involving this compound in the environment.
Besides microbial activity, this compound can also be transformed by non-biological chemical reactions in the environment. The oxidation state of arsenic is a critical factor in its environmental behavior, and this can be altered by abiotic processes. oieau.fr
This compound (MMA(III)) can be oxidized to its less mobile pentavalent form, methylarsonic acid (MMA(V)). This reaction can occur non-enzymatically in the presence of oxygen. nih.gov This abiotic oxidation became a more significant process following the rise of oxygen in the Earth's atmosphere. nih.gov Photochemical oxidation, driven by sunlight, is another abiotic process that can transform reduced arsenic compounds. clu-in.orgepa.gov
Microbial Methylation and Demethylation Pathways in Soil and Water
Transport and Distribution in Environmental Compartments
The transport and distribution of this compound in the environment are governed by a complex interplay of physical, chemical, and biological processes. Its movement across different environmental media, including soil, water, and air, is dictated by its chemical properties and interactions with environmental components.
The mobility of this compound in terrestrial environments is significantly controlled by its sorption to soil particles. This process involves the binding of the compound to the surfaces of soil minerals and organic matter, which can limit its entry into groundwater or uptake by plants.
Detailed research findings indicate that arsenicals, including methylated forms, have a strong affinity for certain soil components. The primary sorbents for arsenic species in soils are aluminum and iron oxyhydroxides, such as goethite and hematite. researchgate.netmdpi.com The process involves the formation of inner-sphere complexes where the arsenic molecule directly bonds to the mineral surface. mdpi.com The extent of sorption is influenced by several factors, including soil pH, redox potential, and the concentration of competing ions like phosphate (B84403). greenfacts.orgkiwiscience.com
Soil organic matter (SOM) also plays a crucial role. oszk.hu SOM possesses a high specific surface area and numerous functional groups that can adsorb arsenic compounds. mdpi.com However, the interaction is complex; in some cases, dissolved organic matter can coat mineral surfaces, potentially altering their sorption capacity for other compounds like this compound. d-nb.info Studies on the herbicide monosodium methanearsonate (MSMA), the sodium salt of the pentavalent methylarsonic acid, show that while Al/Fe-oxyhydroxides are the main sorbents, soil organic carbon can decrease the removal of arsenic from solution by competing for sorption sites. researchgate.net It is established that the sorption capacity for monomethylated arsenic is generally greater than for dimethylated forms. researchgate.net
Table 1: Factors Influencing the Sorption of Methylated Arsenic in Soil
| Factor | Influence on Sorption | Description | Source(s) |
|---|---|---|---|
| Soil Minerals | Increases Sorption | Aluminum (Al) and Iron (Fe) oxyhydroxides are the primary sorbents for methylated arsenic species. | researchgate.net |
| Soil Organic Matter (SOM) | Variable | Can either increase sorption due to available binding sites or decrease it by coating mineral surfaces and competing for sites. | researchgate.netmdpi.comoszk.hu |
| pH | Variable | Affects the surface charge of soil minerals and the speciation of the arsenic compound, thereby influencing binding affinity. | greenfacts.org |
| Redox Potential | Indirect | Influences the oxidation state of arsenic. Trivalent species like this compound may have different sorption affinities than pentavalent species. | greenfacts.org |
Leaching (the vertical transport of dissolved substances through the soil profile) and runoff (the horizontal flow of water over the land surface) are key pathways for the transport of contaminants into groundwater and surface water bodies. The potential for this compound to be transported via these pathways is largely dependent on its sorption characteristics.
Because this compound and its pentavalent counterpart, methylarsonic acid, tend to be strongly sorbed to soil particles, their mobility is often limited. researchgate.netepa.gov A significant portion of applied methylated arsenic can be rapidly bound to the soil matrix, reducing the fraction available for leaching. researchgate.net However, under certain conditions, transport can occur. For instance, in reducing environments, arsenic can be released from the solid phase into a more mobile, soluble form, which may then leach into groundwater or be carried into surface waters via runoff. cdc.gov
This compound is a crucial, non-volatile intermediate in the microbial pathway that transforms inorganic arsenic into volatile arsines. nih.govacs.org This process of biovolatilization represents a significant pathway for the removal of arsenic from soil and water and its redistribution into the atmosphere. mdpi.comfrontiersin.org
The process is primarily mediated by microorganisms, including a wide range of bacteria, fungi, and archaea that possess the arsM gene, which codes for the As(III) S-adenosylmethionine methyltransferase enzyme. nih.govfrontiersin.org This enzyme sequentially adds methyl groups to inorganic arsenite, forming this compound (MMA(III)), then dimethylarsinous acid (DMA(III)), and finally the volatile gas trimethylarsine (TMAs(III)). nih.gov
Environmental conditions strongly influence the rate of volatilization. Anaerobic (oxygen-deficient) conditions, such as those found in paddy soils and sediments, generally enhance the formation and release of volatile methylated arsenic species. mdpi.comresearchgate.net The availability of organic matter can also stimulate microbial activity and subsequent arsenic volatilization. mdpi.com For instance, one study found that adding straw to paddy soil doubled the amount of arsenic volatilization compared to adding cow dung. mdpi.com this compound itself is a key step; spiking model anaerobic digesters with this compound led to significant production of volatile arsenic, suggesting that the initial methylation of inorganic arsenic can be a rate-limiting factor. researchgate.net
| Organic Matter | Stimulates microbial activity | The type of organic matter (e.g., straw) can significantly affect the rate of volatilization. | mdpi.com |
Leaching and Runoff in Aqueous Systems
Bioavailability and Trophic Transfer within Ecosystems
Bioavailability refers to the fraction of a chemical in the environment that can be taken up by living organisms. This compound is known to be highly bioavailable and is considered one of the most toxic arsenic species. core.ac.uk Its ability to be absorbed by organisms forms the basis for its entry into and transfer through ecological food webs.
The uptake of arsenic species by organisms at the base of the food web, such as microorganisms and plants, is the first step in trophic transfer. nii.ac.jpmdpi.com Different arsenic species are taken up via different cellular transport pathways. In rice, for example, aquaglyceroporin channels are involved in the transport of trivalent arsenicals, and studies have shown that this compound (MMA(III)) is taken up more rapidly than dimethylarsinous acid (DMA(III)). oatext.comoatext.com Once absorbed, organisms can transform (metabolize) the arsenic. Microorganisms can convert inorganic arsenic into this compound and other methylated forms as part of a detoxification process or, in some cases, as a weapon in microbial competition. frontiersin.orgcore.ac.uk
This biotransformation is critical to the trophic transfer of arsenic. As primary producers like phytoplankton are consumed by primary consumers (e.g., zooplankton), the arsenic they have accumulated is passed up the food chain. nii.ac.jpresearchgate.net The chemical form of arsenic can change at each trophic level. While some arsenic compounds, like arsenobetaine in marine systems, can accumulate in organisms at higher trophic levels, there is less evidence for the biomagnification of this compound itself, partly due to its high reactivity and role as a metabolic intermediate. core.ac.uknih.gov However, its high bioavailability and toxicity mean that its presence at the base of the food web can have significant impacts on the health of the ecosystem. mdpi.com
Table 3: Uptake of Arsenic Species in Rice
| Arsenic Species | Relative Uptake/Translocation | Transport Pathway | Source(s) |
|---|---|---|---|
| This compound (MMA) | Influxed faster than DMA(III). Organic arsenicals show higher upward translocation than inorganic forms. | Aquaglyceroporins; Silicic acid transporters may also play a role. | cdc.govoatext.comoatext.comresearchgate.net |
| Dimethylarsinic acid (DMA) | Slower influx than MMA(III), but is particularly mobile for root-to-shoot transfer. | Aquaglyceroporins; Silicic acid transporters may also play a role. | cdc.govoatext.comresearchgate.net |
| Arsenite (As(III)) | Efficiently absorbed, especially in anaerobic soils. | Aquaglyceroporins (e.g., NIPs and PIPs). | researchgate.net |
Advanced Analytical Methodologies for Methylarsonous Acid Speciation
Chromatographic Separation Techniques
Chromatography is the cornerstone of arsenic speciation analysis, enabling the physical separation of different arsenic compounds from a complex mixture prior to their detection. The choice of chromatographic technique is determined by the physicochemical properties of the arsenic species and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating arsenic species. The separation is typically achieved using either ion-exchange or reversed-phase columns.
Ion-Exchange Chromatography: Anion-exchange chromatography is particularly effective for separating anionic arsenic species, including methylarsonous acid, at specific pH values. The retention behavior of arsenic compounds is highly dependent on the pH of the mobile phase, which influences their ionic state. researcher.lifeubc.ca For instance, studies have utilized columns like the Hamilton PRP-X100 anion-exchange column to investigate the pH-dependent retention of multiple arsenic species. researcher.lifeubc.ca By carefully controlling the mobile phase composition and pH, baseline separation of compounds such as dimethylarsinic acid, this compound, methylarsonic acid, and arsenate can be achieved. ubc.ca A common mobile phase involves a phosphate (B84403) buffer, where a lower pH (e.g., pH 5) can provide effective separation within a reasonable analysis time. ubc.ca
Reversed-Phase Chromatography: Reversed-phase HPLC separates compounds based on their hydrophobicity. phenomenex.com While less common than ion-exchange for inorganic arsenic, it is a powerful technique for organoarsenic compounds. An analytical method using reversed-phase microbore HPLC coupled with electrospray mass spectrometry (ES-MS) has been described for determining up to ten organoarsenicals. researchgate.net This approach often uses a C18 stationary phase and a mobile phase consisting of an aqueous mixture of a polar organic solvent like methanol (B129727) or acetonitrile (B52724) with an acid modifier such as acetic acid. phenomenex.comresearchgate.net
Table 1: Examples of HPLC Conditions for Arsenic Speciation This table is interactive. You can sort and filter the data.
| Parameter | Ion-Exchange Method | Reversed-Phase Method |
|---|---|---|
| Column Type | Hamilton PRP-X100 Anion-Exchange ubc.ca | Spherisorb C18 (3 µm) researchgate.net |
| Mobile Phase | 30 mM phosphate buffer in methanol/water (20:80, v/v) ubc.ca | 1% acetic acid in aqueous 20% methanol researchgate.net |
| pH | 5.0 ubc.ca | Not specified (acidic) |
| Flow Rate | 1.5 mL/min oup.com | 20 µL/min researchgate.net |
| Separated Species | Dimethylarsinic acid, this compound, methylarsonic acid, arsenate ubc.ca | Ten organoarsenicals including phenylarsonic acids researchgate.net |
Ion chromatography (IC) is a subset of HPLC that specializes in the separation of ions and polar molecules. It is widely applied in arsenic speciation analysis. nih.govresearchgate.net IC systems use ion-exchange columns and conductivity detection, but for arsenic speciation, they are most powerfully employed when coupled with more specific and sensitive detectors like ICP-MS. nih.govresearchgate.net Methods have been developed using anion-exchange columns to separate arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). researchgate.net The separation of these species, including the family to which this compound belongs, can be achieved in under 15 minutes using gradient elution with mobile phases such as ammonium (B1175870) carbonate. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Ion-Exchange or Reversed-Phase Columns
Sample Preparation and Preservation Strategies for Trivalent Species
A crucial aspect of analyzing trivalent arsenic species like this compound is the sample preparation and preservation, which aims to maintain the original speciation from collection to analysis.
The extraction of this compound from complex matrices such as biological tissues, urine, and environmental solids presents a significant challenge due to its potential to bind to matrix components and its inherent instability.
For biological samples, which often contain arsenicals bound to proteins and other molecules, specific extraction procedures are necessary. nih.gov A common approach involves treating the sample with an acidic solution of cuprous chloride to displace arsenicals bound to thiol groups in biological matrices. nih.gov This is often followed by centrifugation or ultrafiltration to separate the liberated arsenicals from denatured proteins. nih.gov Enzymatic digestion has also been explored as a method to break down the complex matrix and release arsenic species. researchgate.net Various enzymes, including trypsin, pepsin, and proteinase K, have been utilized to assist in the extraction from samples like fish and plants. researchgate.net However, the efficiency of these methods can be limited by the inability of the extraction solvent to break the bonds between trivalent arsenic and thiol groups in proteins. researchgate.net
In environmental matrices like soil and sediment, the extraction of this compound requires methods that can release the compound from mineral phases without altering its oxidation state. researchgate.net "Soft" extraction procedures using reagents like hydroxylammonium hydrochloride, ammonium oxalate (B1200264), and orthophosphoric acid have been investigated. researchgate.net Orthophosphoric acid has been found to be an effective extractant for sediment and sludge samples. researchgate.net For soil samples, particularly those of older formation, ammonium oxalate has shown better extraction efficiency. researchgate.net Microwave-assisted extraction has been noted to minimize the risk of redox interconversion of inorganic arsenic forms during the extraction process. researchgate.net
The choice of extraction solvent is critical. While methanol/water mixtures are commonly used, they can sometimes result in low extraction recoveries or cause the oxidation of trivalent arsenicals. nih.gov
This compound is susceptible to oxidation to its less toxic pentavalent form, methylarsonic acid (MMA(V)), which can significantly compromise the accuracy of speciation analysis. sci-hub.se Therefore, stringent preservation techniques are essential.
Quick-freezing of water samples using liquid nitrogen has been recommended to preserve the speciation of trivalent and pentavalent arsenic. clu-in.org Storing samples at low temperatures, such as 4°C or -80°C, is a common practice to slow down degradation processes. sci-hub.seclu-in.org Studies have shown that while dimethylarsinous acid (DMA(III)) can begin to oxidize after just one day when stored at 0°C, this compound remains stable for at least three weeks under the same conditions. sci-hub.se Both MMA(III) and DMA(III) have been found to be stable in liver homogenates and cell lysates for up to 22 days when stored at -80°C. sci-hub.se
The addition of preservatives is another key strategy. Ethylenediaminetetraacetic acid (EDTA) has been identified as an effective preservative for arsenic speciation in water samples, particularly in the presence of iron, as it forms stable complexes with metal ions that can catalyze oxidation. clu-in.orgmdpi.comdiva-portal.org The combination of EDTA with moderate acidification can further enhance stability by preventing the precipitation of metal oxyhydroxides. mdpi.com However, the concentration of EDTA must be carefully considered, as high concentrations can alter the sample's pH. diva-portal.org
For certain analytical techniques like hydride generation atomic spectrometry, hydrochloric acid (HCl) is a suitable preservative. mdpi.com However, the use of acids like nitric acid (HNO₃) or hydrochloric acid can sometimes alter the arsenic species distribution. clu-in.orgdiva-portal.org It has been observed that in the presence of Fe(III) and light, HCl can actually promote the rapid oxidation of As(III) to As(V). diva-portal.org
To prevent oxidation during the analytical process itself, solutions are often deaerated by purging with an inert gas like nitrogen. scispace.com The reducing environment within mammalian cells, which contain high concentrations of glutathione (B108866) (GSH), is thought to protect methylated trivalent arsenicals from oxidation by forming stable complexes. sci-hub.se
Methodologies for Extraction from Complex Biological and Environmental Matrices
Method Validation and Quality Assurance in Speciation Analysis
To ensure the reliability and comparability of data, rigorous method validation and quality assurance measures are indispensable in the speciation analysis of this compound.
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound and related arsenic species, these limits are highly dependent on the analytical technique employed.
Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a widely used technique for arsenic speciation due to its high sensitivity. nih.gov A state-of-the-art LC-ICP-MS method has reported method detection limits of 0.02-0.03 μg arsenic/L for individual arsenic species in urine. nih.gov Another study using ion chromatography-ICP-MS for food analysis reported LODs ranging from 0.007 to 0.020 mg/kg for various arsenic species. nih.gov
Gas chromatography-mass spectrometry (GC-MS) methods have also been developed, with one study reporting an LOD of 0.2 μg/l and an LOQ of 1 μg/l for monomethylarsonic acid in urine. jst.go.jp High-performance liquid chromatography coupled with a high-power nitrogen microwave-induced plasma mass spectrometer (HPLC-USN-N₂-MIP-MS) has demonstrated even lower detection limits, with an LOD of 0.36 µg/L for methylarsonic acid in water. nih.gov
The following table summarizes the limits of detection and quantification for this compound and related compounds from various studies.
| Analytical Technique | Matrix | Analyte | LOD | LOQ |
| LC-ICP-MS | Urine | Methylarsonic acid | 0.02-0.03 µg/L | Not Reported |
| IC-ICP-MS | Food | Methylarsonic acid | 0.007-0.020 mg/kg | Not Reported |
| GC-MS | Urine | Monomethylarsonic acid | 0.2 µg/L | 1 µg/L |
| HPLC-USN-N₂-MIP-MS | Water | Methylarsonic acid | 0.36 µg/L | Not Reported |
| HPLC-ICP/MS | Dog Plasma | Monomethylarsonic acid | Not Reported | 20 ng/mL |
Accuracy, precision, and recovery are fundamental parameters for validating an analytical method. Accuracy refers to the closeness of a measured value to the true value, precision describes the reproducibility of measurements, and recovery assesses the efficiency of the extraction process.
For the analysis of arsenic species, validation studies have demonstrated high levels of accuracy and precision. An LC-ICP-MS method for urine analysis reported a mean method accuracy of 98% and precision of 5% for the main arsenic species. nih.gov Intra- and inter-day coefficients of variability were 3-6% and 5-6%, respectively, with a column recovery of 96 ± 7% and spike recovery of 97 ± 6%. nih.gov
In a GC-MS method for urine analysis, recoveries for monomethylarsonic acid were between 99% and 112%. jst.go.jp Intraday accuracy was 82.7–99.8%, and intraday precision (relative standard deviation) was 0.9–7.4%. jst.go.jp Interday accuracy and precision were 81.3–100.0% and 0.8–9.9%, respectively. jst.go.jp
A validated method for arsenic speciation in food using IC-ICP-MS after ultrasonic-assisted enzymatic extraction showed recovery rates of 93-122% and HorRat values (a measure of precision) between 0.2 and 0.6, indicating good precision. nih.gov
The table below presents a summary of accuracy, precision, and recovery data from different analytical methods.
| Analytical Technique | Matrix | Analyte | Accuracy (%) | Precision (RSD %) | Recovery (%) |
| LC-ICP-MS | Urine | Main arsenic species | 98 | 5 | 97 ± 6 (spike) |
| GC-MS | Urine | Monomethylarsonic acid | 82.7-99.8 (intraday) | 0.9-7.4 (intraday) | 99-112 |
| IC-ICP-MS | Food | Various arsenic species | Not Reported | HorRat 0.2-0.6 | 93-122 |
| HPLC-ICP/MS | Dog Plasma | Spiked samples | Not Reported | Not Reported | 91.5–102.2 |
Several inter-laboratory comparison exercises have been conducted for arsenic speciation in various matrices, including urine and whole blood. rsc.orgnih.govnih.gov These studies have shown relatively good agreement among experienced laboratories for arsenic species concentrations relevant to human exposure studies, although accuracy and precision can be poor at very low concentrations (less than 5 µg/L). nih.gov
The availability of CRMs is crucial for method validation and ongoing quality control. pageplace.de CRMs are materials with well-characterized concentrations of specific analytes. Several CRMs for arsenic speciation in different matrices are available, such as:
NIST SRM 1640a: Trace Elements in Natural Water.
NIST SRM 2669: Arsenic Species in Frozen Human Urine. jst.go.jp
NMIJ 7503a, NCS ZC73008, NIST SRM 1568a: Rice flour. iupac.org
SRM 2976: Mussel tissue. nih.gov
BCR-627: Tuna Fish Tissue. mdpi.com
These CRMs are used to assess the accuracy of analytical methods and to ensure that the results obtained are traceable to a recognized standard. nih.govjst.go.jpiupac.org The development and use of these materials are vital for achieving harmonization and ensuring the reliability of arsenic speciation data worldwide. pageplace.de
Bioremediation and Mitigation Strategies for Methylarsonous Acid Contamination
Microbial Bioremediation Approaches
Microorganisms have evolved diverse mechanisms to interact with and transform arsenic compounds as a means of detoxification and, in some cases, energy generation. oaji.netresearchgate.net These microbial processes are central to the biogeochemical cycling of arsenic and form the basis of bioremediation strategies. nih.govinteresjournals.org
Role of Bacteria, Fungi, and Archaea in Methylarsonous Acid Transformation
A wide array of microorganisms, including bacteria, fungi, and archaea, are capable of transforming this compound. asm.orgagriscigroup.us These transformations can involve either methylation, the addition of methyl groups, or demethylation, the removal of methyl groups. oaji.netnih.gov
Bacteria play a significant role in both the methylation of inorganic arsenic to form compounds like this compound and the subsequent demethylation of these organic arsenicals. oaji.netnih.gov For instance, some soil bacteria can reduce pentavalent methylarsonic acid (MAs(V)) to trivalent this compound (MAs(III)), while others can demethylate MAs(III) to the more toxic inorganic arsenite (As(III)). nih.gov This highlights that microbial activity can sometimes lead to the formation of more hazardous arsenic species. Conversely, other bacteria possess mechanisms to detoxify organoarsenicals. The enzyme C-As lyase (ArsI), found in some bacteria, can cleave the carbon-arsenic bond in this compound, converting it to the less toxic inorganic arsenite. ebi.ac.uknih.gov
Fungi, such as those from the genera Scopulariopsis, Aspergillus, and Penicillium, are well-known for their ability to methylate inorganic arsenic, a process that can lead to the formation of this compound and other methylated derivatives. asm.orgmdpi.com The Challenger pathway, first described in fungi, outlines a series of reduction and oxidative methylation steps that convert inorganic arsenic into volatile methylated arsines. nih.govmdpi.com
Archaea, particularly methanogens like Methanobacterium and Methanosarcina species, are also implicated in arsenic methylation, contributing to the transformation of inorganic arsenic into organic forms in anaerobic environments. researchgate.net
Enzymatic Mechanisms of Arsenic Reduction and Methylation by Microorganisms
The transformation of arsenic compounds by microorganisms is facilitated by specific enzymes. The key enzymatic processes involved in the bioremediation context are arsenic reduction and methylation.
Arsenic Reduction: The reduction of pentavalent arsenate (As(V)) to trivalent arsenite (As(III)) is a crucial step in many microbial arsenic transformation pathways. nih.gov This is catalyzed by arsenate reductases (ArsC). oaji.netnih.gov There are different classes of ArsC enzymes that utilize various cellular reductants like thioredoxin or glutaredoxin. nih.govnih.gov The reduction of As(V) to As(III) is often a prerequisite for subsequent methylation. nih.gov
Arsenic Methylation: The primary enzyme responsible for arsenic methylation is the As(III) S-adenosylmethionine (SAM) methyltransferase, encoded by the arsM gene. oaji.netnih.gov This enzyme catalyzes the transfer of a methyl group from the donor molecule S-adenosylmethionine to trivalent arsenic species. oaji.netmdpi.com The process is sequential, with inorganic As(III) being methylated to form this compound (MMA(III)), which can then be further methylated to dimethylarsinous acid (DMA(III)) and trimethylarsine (B50810) (TMA). researchgate.netmdpi.com Each methylation step is typically preceded by a reduction of the pentavalent arsenical intermediate. nih.gov
| Enzyme | Gene | Function in Arsenic Transformation | Organism Type |
| Arsenate Reductase | arsC | Reduces arsenate (As(V)) to arsenite (As(III)) | Bacteria, Archaea |
| As(III) S-adenosylmethionine Methyltransferase | arsM | Methylates arsenite (As(III)) to form this compound (MMA(III)) and other methylated arsenicals | Bacteria, Fungi, Archaea |
| C-As Lyase | arsI | Cleaves the carbon-arsenic bond in this compound to form inorganic arsenite (As(III)) | Bacteria |
| Organoarsenical Oxidase | arsH | Oxidizes this compound (MMA(III)) to the less toxic pentavalent methylarsonic acid (MAs(V)) | Bacteria |
Biostimulation and Bioaugmentation Techniques for Enhanced Degradation
To enhance the bioremediation of arsenic-contaminated sites, two main strategies are employed: biostimulation and bioaugmentation. mdpi.comgreener-h2020.euucdavis.edu
Biostimulation involves modifying the environment to stimulate the activity of the indigenous microbial populations capable of transforming the target contaminant. greener-h2020.euucdavis.edu For this compound and other arsenicals, this can include the addition of nutrients (like nitrogen and phosphorus), electron donors, or other amendments to optimize conditions for microbial growth and enzymatic activity. mdpi.commdpi.com Adjusting factors like pH and aeration can also enhance the degradation processes. mdpi.com
Bioaugmentation is the introduction of specific microorganisms with desired metabolic capabilities to the contaminated site. mdpi.comgreener-h2020.eu This approach is particularly useful when the native microbial community lacks the ability to efficiently transform the contaminants. For arsenic remediation, this could involve inoculating the soil or water with bacterial strains known to possess robust arsenic methylation or demethylation capabilities. mdpi.comresearchgate.net The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the new environment. mdpi.com
Phytoremediation and Rhizoremediation Technologies
Phytoremediation utilizes plants to clean up contaminated environments. impel.eumdpi.com This green technology is being explored for its potential to remediate arsenic-contaminated soils and water. Rhizoremediation specifically refers to the breakdown of contaminants in the soil by the microbial community in the plant's root zone (the rhizosphere).
Plant Uptake and Sequestration of this compound
Plants can take up various forms of arsenic from the soil, including methylated species like this compound. The efficiency of uptake and the subsequent fate of the arsenic within the plant vary significantly among plant species. nih.govulisboa.pt
Studies have shown that methylated arsenic species can be taken up by plant roots, often through aquaporin channels, which are also responsible for the uptake of arsenite. nih.govoatext.com For example, in rice, the aquaporin Lsi1 has been shown to mediate the uptake of methylated arsenic species. nih.gov Once inside the plant, this compound can be translocated to different plant tissues. However, its mobility can be limited. In some plants, MMA(III) can be complexed with thiol-rich peptides called phytochelatins, which reduces its toxicity and can lead to its sequestration in vacuoles, primarily in the roots. nih.govmdpi.com This sequestration limits its translocation to the shoots. nih.gov
| Plant Species | Arsenic Species Uptake | Translocation to Shoots | Sequestration Mechanism |
| Rice (Oryza sativa) | This compound (MMA(III)), Dimethylarsinic acid (DMA(V)) | DMA(V) is more mobile than MMA(V) | Complexation with phytochelatins and vacuolar sequestration in roots for MMA(III) nih.gov |
| Maize (Zea mays) | Dimethylarsinic acid (DMA(V)) | Enhanced by phosphorus starvation | Potentially via phosphate (B84403) transporters nih.gov |
| Arsenic Hyperaccumulators (Pteris vittata) | Arsenite, Arsenate | High translocation of arsenite | Contains mostly uncomplexed arsenite ulisboa.pt |
Plant-Microbe Interactions in Arsenic Biotransformation
The rhizosphere is a hotspot of microbial activity, and the interactions between plants and rhizosphere microorganisms are crucial for the biotransformation of arsenic. researchgate.netfrontiersin.org Plants release root exudates that can influence the composition and activity of the soil microbial community. researchgate.net
Under arsenic stress, plants may select for arsenic-resistant microbes that can perform transformations beneficial to the plant. researchgate.net For example, some rhizosphere bacteria can oxidize the more mobile and toxic arsenite to the less mobile arsenate, thereby reducing its uptake by the plant. researchgate.net Other microbes in the rhizosphere can methylate or demethylate arsenic, influencing the speciation and bioavailability of arsenic in the soil. frontiersin.org The interplay between the plant's uptake mechanisms and the microbial transformations in the rhizosphere ultimately determines the amount and form of arsenic that enters the plant. frontiersin.orgnih.gov This complex relationship is a key area of research for developing effective rhizoremediation strategies for arsenic-contaminated soils.
Factors Influencing Bioremediation Efficiency
The success of bioremediating sites contaminated with this compound hinges on a complex interplay of physicochemical and biological parameters. These factors dictate the metabolic activity of microorganisms and the bioavailability of the contaminant.
Environmental conditions are critical in modulating the microbial transformation of arsenic species, including this compound. Key parameters such as pH, redox potential (Eh), and the availability of essential nutrients directly influence the rate and extent of bioremediation. mdpi.comresearchgate.net
pH: The pH of the soil or water matrix is a master variable that affects not only the speciation and solubility of arsenic but also the metabolic functions of the microbial populations. mdpi.comresearchgate.net Most heterotrophic bacteria, which are major players in bioremediation, function optimally within a pH range of 5.5 to 8.0. researchgate.net Deviations from this range can inhibit microbial activity. For instance, alkaline conditions (pH > 8.5) can lead to the desorption of arsenic from mineral surfaces, increasing its mobility but not necessarily its biological availability for transformation. mdpi.com Conversely, acidic conditions can also impact microbial processes and the chemical form of this compound.
Redox Potential (Eh): The redox potential of the environment determines the dominant arsenic species and the types of microbial metabolism that can occur. mdpi.com Anaerobic conditions are generally conducive to arsenic reduction and methylation, processes that can lead to the formation of this compound. plos.org The transformation of this compound itself is also redox-sensitive. Its oxidation to the less toxic pentavalent form, methylarsonic acid, is favored under more oxidizing conditions.
Nutrient Availability: Like all living organisms, microorganisms require a balanced supply of nutrients for growth and metabolic activity. The availability of carbon, nitrogen, and phosphorus is particularly crucial for the effective bioremediation of arsenic-contaminated sites. uok.edu.in A commonly cited optimal carbon-to-nitrogen-to-phosphorus (C:N:P) ratio for stimulating microbial activity is approximately 100:10:1. uok.edu.in Insufficient levels of these key nutrients can limit microbial growth and, consequently, the rate of this compound transformation. mdpi.com Organic carbon, in particular, can serve as an energy source for many microorganisms involved in arsenic metabolism. mdpi.com
Table 1: Influence of Environmental Parameters on this compound Bioremediation
| Parameter | Optimal Range/Condition | Effect on Bioremediation of this compound |
| pH | 5.5 - 8.0 | Influences microbial metabolic rates and arsenic speciation. mdpi.comresearchgate.net |
| Redox Potential (Eh) | Varies (Aerobic/Anaerobic) | Determines the dominant arsenic species and the feasibility of specific microbial metabolic pathways (e.g., oxidation, reduction, methylation). mdpi.complos.org |
| Nutrient Availability (C:N:P) | Approx. 100:10:1 | Essential for microbial growth and enzymatic activities required for transformation. uok.edu.in |
The composition and adaptive capabilities of the microbial community are central to the bioremediation of this compound. The presence of arsenic, including its methylated forms, acts as a selective pressure, shaping the structure and function of the microbial consortia. asm.org
Microbial Adaptations: Microorganisms have evolved various mechanisms to cope with arsenic toxicity. These include processes like oxidation, reduction, methylation, and demethylation, which influence the mobility and toxicity of arsenic compounds. mdpi.com For instance, some bacteria can oxidize the highly toxic trivalent this compound to the less toxic pentavalent methylarsonic acid. Conversely, other microbes can reduce methylarsonic acid back to this compound, highlighting the dynamic nature of these transformations. researchgate.net The ability of some microbes to methylate inorganic arsenic to volatile forms like trimethylarsine is another important detoxification mechanism that can be harnessed for bioremediation.
Rhizosphere Interactions: The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity. Plants, such as the arsenic-hyperaccumulating fern Pteris vittata, can influence the microbial community in their root zone. oup.com Arsenic exposure has been shown to enrich for specific microbial taxa, like Rhizobiaceae, in the rhizosphere, which may play a role in arsenic uptake and transformation by the plant. oup.comnih.gov This symbiotic relationship between plants and rhizosphere microbes is a key area of research for enhancing phytoremediation efforts. oup.com
Table 2: Microbial Genera Involved in Arsenic Transformation
| Microbial Genus | Transformation Process | Reference |
| Pseudomonas | Arsenic oxidation, Volatilization | nih.govmdpi.com |
| Bacillus | Arsenic volatilization | nih.gov |
| Thiomonas | Arsenic oxidation | mdpi.com |
| Geobacter | Iron and Arsenic reduction | plos.org |
| Alcaligenes | Metal solubilization | |
| Sphingomonas | Arsenic volatilization | nih.gov |
Environmental Parameters (e.g., pH, redox potential, nutrient availability)
Engineered Bioremediation Systems for Contaminated Sites
To overcome the limitations of natural attenuation, engineered bioremediation systems are designed to optimize conditions for microbial activity and enhance the removal of contaminants like this compound. uok.edu.in These systems often involve the stimulation of indigenous microorganisms or the introduction of specialized microbes. researchgate.net
One promising approach is the use of genetically engineered microorganisms (GEMs). For example, bacteria such as Pseudomonas putida have been engineered to overexpress the arsM gene, which encodes for an arsenite S-adenosylmethionine methyltransferase. nih.gov This enzyme enhances the methylation of inorganic arsenic and its subsequent volatilization as trimethylarsine, a less toxic and gaseous form. nih.govacs.org This process effectively removes arsenic from the soil matrix. nih.gov In laboratory and soil assays, such engineered bacteria have demonstrated a significantly higher capacity for arsenic volatilization compared to their wild-type counterparts. nih.govacs.org
Furthermore, transgenic plants have been developed to express arsenic methyltransferase genes, enabling them to convert inorganic arsenic into methylated and volatile forms. researchgate.net This approach not only detoxifies the arsenic within the plant but also contributes to its removal from the soil through phytovolatilization. researchgate.net
Chemical Synthesis and Derivatization of Methylarsonous Acid for Research
Classical Synthetic Methodologies (e.g., Meyer Reaction)
The synthesis of methylarsonous acid in the laboratory is often achieved through multi-step classical organic chemistry methods. A primary route involves the reduction of its pentavalent counterpart, methylarsonic acid (MMA(V)).
One of the most historically significant methods for creating the carbon-arsenic bond in methylarsenicals is the Meyer reaction . wikipedia.org First described in 1883, this reaction involves the alkylation of an arsenite salt with an alkyl halide. wikipedia.org Specifically, to produce methylarsonic acid, arsenous acid (As(OH)₃) is treated with methyl iodide (CH₃I) in a basic solution, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgsmolecule.com This process results in the methylation of the arsenic atom and its oxidation from the +3 to the +5 state. wikipedia.org
Reaction: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O wikipedia.org
Once methylarsonic acid (MMA(V)) is obtained, it can be reduced to form this compound (MMA(III)). Common reducing agents for this conversion include sodium borohydride (B1222165) and zinc in an acidic medium. For instance, MMA(III) can be synthesized by reducing methylarsonic acid with sodium borohydride under anaerobic conditions to prevent re-oxidation.
Another classical approach involves the direct reaction of arsenic trioxide with methyl iodide in the presence of a base to form this compound. ontosight.ai
Table 1: Comparison of Classical Synthesis Starting Materials
| Starting Material | Key Reagent(s) | Product | Oxidation State Change (As) | Reference |
|---|---|---|---|---|
| Arsenous Acid | Methyl Iodide, NaOH | Methylarsonic Acid | +3 → +5 | wikipedia.org |
| Methylarsonic Acid | Sodium Borohydride | This compound | +5 → +3 |
Chemoenzymatic Synthesis Pathways and Enzyme Engineering
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. nih.govnih.gov This approach is being explored for the synthesis of organoarsenic compounds, offering potential for more sustainable and specific production methods. mdpi.com
Research in this area often focuses on enzymes involved in the natural arsenic biomethylation pathway. acs.org For example, arsenic (+3 oxidation state) methyltransferase (As3mt or ArsM) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to trivalent arsenic species. acs.org
While direct chemoenzymatic synthesis of this compound is not widely documented, related processes demonstrate the principle. For instance, the synthesis of arsinothricin (AST), an arsenic-containing antibiotic, has been achieved through a one-pot chemoenzymatic process starting from methylarsenate (the ionized form of methylarsonic acid). acs.orgresearchgate.net In this process, an engineered variant of the enzyme ArsL was used to convert the methylarsenical into the target product. acs.org This highlights the potential of enzyme engineering to create biocatalysts that can act on specific methylated arsenic compounds for the synthesis of novel analogues. acs.orgresearchgate.net
The general chemoenzymatic pathway for arsenic methylation can be described as a cycle of reduction followed by enzymatic methylation. wikipedia.orgsmolecule.com
Table 2: Key Components in Chemoenzymatic Arsenic Methylation
| Component | Role in Synthesis | Example | Reference |
|---|---|---|---|
| Enzyme | Catalyzes methyl group transfer | Arsenic (+3 oxidation state) methyltransferase (ArsM) | acs.org |
| Methyl Donor | Provides the methyl group | S-adenosylmethionine (SAM) | wikipedia.orgsmolecule.com |
| Arsenic Substrate | Trivalent inorganic or methylated arsenic | Arsenite (As(III)) | acs.org |
Synthesis of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled compounds are invaluable tools in research for tracing the metabolic fate, environmental pathways, and mechanism of action of molecules. The synthesis of isotopically labeled this compound or its precursors allows researchers to track the arsenic species in complex biological or environmental samples using techniques like mass spectrometry.
The synthesis of labeled this compound can be achieved by using isotopically enriched starting materials in the classical synthetic routes. For example, using methyl-d₃-iodide or ¹³C-methyl iodide in the Meyer reaction would result in deuterium-labeled or ¹³C-labeled methylarsonic acid, respectively. nih.govrsc.org This labeled precursor can then be reduced to the corresponding labeled this compound.
Commercially, isotopically labeled organoarsenicals are available, indicating established synthetic methods. For instance, methylarsonic acid-d₃ and dimethylarsinic acid-¹³C₂ are available from specialty chemical suppliers. schem.jp These compounds serve as standards and tracers in metabolic and environmental studies. acs.org
The use of stable isotope labeling by amino acids in cell culture (SILAC) coupled with LC-MS/MS analysis has been employed to study the effects of this compound on the proteome of human cells, demonstrating the application of isotopic techniques in understanding its biological impact. ebi.ac.uk
Preparation of this compound Analogues for Mechanistic Investigations
To investigate the structure-activity relationships and mechanisms of toxicity, researchers synthesize analogues of this compound. This involves modifying the structure of the molecule and observing how these changes affect its chemical and biological properties.
Derivatization is a common strategy used to prepare analogues for analytical purposes, such as improving volatility for gas chromatography (GC) analysis. jst.go.jp Thiol-containing reagents like 2,3-dimercapto-1-propanol (British anti-Lewisite, BAL) or thioglycolic acid methyl ester are used to react with this compound to form stable derivatives that can be readily analyzed. jst.go.jpnih.gov While primarily for detection, these derivatization reactions represent a form of analogue synthesis. A study optimized the derivatization of inorganic arsenic and methylarsonic acid using BAL, finding that a reaction at 40°C for 30 minutes was optimal for subsequent GC-MS analysis. nih.gov
Furthermore, analogues can be created by changing the alkyl group attached to the arsenic atom or by modifying the groups attached to the arsenic. For example, the synthesis of arsinothricin, an analogue where an amino acid moiety is attached to the methylated arsenic, provides a complex analogue for studying enzyme inhibition. acs.orgresearchgate.net The synthesis of various acyl peptides using malonic acid derivatives showcases a general methodology that could potentially be adapted for creating diverse arsenical analogues for mechanistic studies. nih.gov These structural modifications help to probe the specific interactions of the arsenical with biological targets, such as enzymes and DNA.
Future Research Directions and Translational Applications
Elucidating Uncharacterized Metabolic and Toxicological Pathways
A primary focus of future research will be to unravel the complete metabolic journey of methylarsonous acid and its precise mechanisms of toxicity. While the methylation of inorganic arsenic to MMA(III) is a known pathway, many questions about its subsequent transformations and interactions within the cell remain unanswered. nih.gov
Key areas for investigation include:
Identification of All Metabolic Players: While arsenic (+3 oxidation state) methyltransferase (AS3MT) is a key enzyme in MMA(III) formation, evidence suggests other enzymes and pathways may be involved. ebi.ac.uknih.gov Future studies will likely focus on identifying these alternative or complementary enzymatic processes.
Thioarsenical Formation: The formation of methylated thioarsenicals is a more recently discovered aspect of arsenic metabolism. researchgate.net Further research is needed to understand the conditions under which MMA(III) is converted to these sulfur-containing analogues and their specific toxicological profiles.
Cellular Transport Mechanisms: Understanding how MMA(III) enters and exits cells is crucial to understanding its toxicity. While some aquaglyceroporins, like AQP9, have been shown to transport MMA(III), the full complement of transporters and their tissue-specific roles are yet to be determined. nih.gov
Interaction with Cellular Macromolecules: The high reactivity of MMA(III) with thiol groups in proteins is a known mechanism of its toxicity. researchgate.net However, a comprehensive map of its protein targets and the functional consequences of these interactions is still needed. Research will likely focus on identifying specific protein binding sites and how these interactions disrupt cellular signaling and function. nih.gov
Carcinogenic Mechanisms: Although MMA(III) is considered a carcinogen, the exact molecular events it triggers to initiate and promote cancer are not fully defined. nih.govacs.org Future studies will likely investigate its role in oxidative DNA damage, epigenetic modifications, and the disruption of cell cycle control. ebi.ac.uknih.gov
Developing Advanced High-Throughput Screening for Biological Effects
To efficiently assess the biological impact of this compound and identify potential therapeutic targets, the development of advanced high-throughput screening (HTS) assays is essential. These technologies will enable the rapid testing of large libraries of compounds to identify those that modulate MMA(III) toxicity or its metabolic pathways.
Future HTS development will likely focus on:
Cell-Based Assays: Creating robust cell-based assays that can measure various endpoints of MMA(III) toxicity, such as cytotoxicity, genotoxicity, oxidative stress, and specific enzyme inhibition. These assays can be used to screen for protective agents or to identify individuals with increased susceptibility.
Enzyme Inhibition Assays: Developing HTS assays to screen for inhibitors of enzymes involved in MMA(III) metabolism, such as AS3MT. This could lead to the discovery of drugs that can modulate arsenic toxicity.
Biomarker Discovery: Utilizing HTS platforms in conjunction with "omics" technologies (see section 8.5) to identify novel biomarkers of MMA(III) exposure and effect.
Designing Novel Biomarkers for this compound Exposure and Toxicity
Accurate and sensitive biomarkers are critical for assessing human exposure to this compound and for understanding its role in disease. While urinary arsenic speciation is the current standard, there is a need for biomarkers that provide a more nuanced picture of target tissue dose and biological effects.
Future research in this area will aim to:
Develop Tissue-Specific Biomarkers: Move beyond urine to identify and validate biomarkers in more relevant tissues, such as blood, hair, and nails, which may provide a better indication of long-term exposure and body burden.
Identify Effect Biomarkers: Focus on biomarkers that not only indicate exposure but also reflect the biological effects of MMA(III), such as specific protein adducts, patterns of gene expression, or metabolic signatures.
Utilize Advanced Analytical Techniques: Employ cutting-edge analytical methods, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), to achieve lower detection limits and more accurate quantification of MMA(III) and its metabolites in complex biological samples. cas.cz
Advancements in Real-Time and In-Situ Environmental Monitoring
To better understand the environmental sources and fate of this compound, there is a need for advanced monitoring technologies that can provide real-time and in-situ measurements. This will allow for more dynamic and accurate assessments of environmental contamination and human exposure risks.
Future advancements are expected in:
Portable and Field-Deployable Sensors: The development of portable sensors and analytical devices that can rapidly detect and quantify MMA(III) in water, soil, and air samples on-site.
Biosensors: The creation of biosensors that utilize biological recognition elements, such as enzymes or antibodies, to specifically detect MMA(III) with high sensitivity and selectivity.
Remote Sensing and Modeling: Integrating data from in-situ sensors with remote sensing technologies and environmental models to create predictive maps of MMA(III) contamination and to identify hotspots for remediation.
Integrating Omics Technologies for Comprehensive Mechanistic Insights
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a comprehensive understanding of the mechanisms of this compound toxicity. By simultaneously examining changes across multiple molecular levels, researchers can construct detailed pictures of the cellular response to MMA(III) exposure.
Future research will increasingly integrate these approaches:
Genomics: Identifying genetic variations (polymorphisms) in genes like AS3MT that influence an individual's susceptibility to MMA(III) toxicity. nih.gov
Transcriptomics: Analyzing changes in gene expression profiles in response to MMA(III) exposure to identify key pathways and regulatory networks that are disrupted.
Proteomics: Identifying the specific proteins that are targeted and modified by MMA(III) and understanding the functional consequences of these modifications.
Metabolomics: Characterizing the global changes in the metabolome following MMA(III) exposure to identify novel biomarkers and to understand its impact on metabolic pathways such as one-carbon metabolism and the tricarboxylic acid cycle. researchgate.net
By integrating these omics datasets, researchers can build comprehensive systems biology models of MMA(III) toxicity, leading to a more holistic understanding of its adverse health effects.
Strategies for Risk Assessment Refinement and Environmental Policy Development
The ultimate goal of research on this compound is to protect human health. A crucial translational application of this research is the refinement of risk assessment strategies and the development of evidence-based environmental policies.
Future efforts in this domain will include:
Incorporating Mechanistic Data: Moving beyond traditional dose-response assessments to incorporate mechanistic data on MMA(III)'s mode of action into risk assessment models. This will allow for more accurate predictions of low-dose effects and inter-individual variability in susceptibility.
Developing Physiologically Based Pharmacokinetic (PBPK) Models: Creating and refining PBPK models that can simulate the absorption, distribution, metabolism, and excretion of MMA(III) in the human body. These models are invaluable for estimating target tissue doses and for extrapolating from animal studies to humans.
Informing Regulatory Standards: Using the improved understanding of MMA(III) toxicity and exposure to inform the setting of regulatory limits for arsenic in drinking water, food, and the environment by agencies such as the U.S. Environmental Protection Agency (EPA). ontosight.ai
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying methylarsonous acid (MMA(III)) in environmental and biological samples?
- Methodological Answer : Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is widely used due to its sensitivity for arsenic speciation. For biological matrices, solid-phase extraction (SPE) combined with hydride generation atomic fluorescence spectroscopy (HG-AFS) can mitigate matrix interference. Ensure calibration with certified reference materials (e.g., NIST SRM 1640a) to validate accuracy. Sample preservation with 0.1% HNO₃ is critical to prevent oxidation of MMA(III) to less toxic forms .
Q. How should researchers design controlled experiments to assess MMA(III) toxicity in cellular models?
- Methodological Answer : Use human hepatocyte lines (e.g., HepG2) exposed to MMA(III) at concentrations ranging from 0.1–10 µM for 24–72 hours. Include controls with arsenite (As(III)) for comparative toxicity analysis. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and apoptosis markers (e.g., caspase-3 activity). Normalize results to protein content or cell count to account for variability .
Q. What are the best practices for synthesizing and stabilizing MMA(III) in laboratory settings?
- Methodological Answer : MMA(III) is synthesized by reducing methylarsonic acid (MMA(V)) with sodium borohydride under anaerobic conditions. Stabilize the compound in deoxygenated, neutral-purity water at 4°C, and confirm purity via nuclear magnetic resonance (NMR) or X-ray absorption spectroscopy (XAS). Degradation rates should be monitored weekly using LC-ICP-MS .
Advanced Research Questions
Q. How can conflicting data on MMA(III) sorption behavior on mineral surfaces be resolved?
- Methodological Answer : Contradictions arise from variations in pH, ionic strength, and mineral composition. For aluminum oxide surfaces, conduct batch experiments at pH 5–8 with 0.01 M NaCl background electrolyte. Use extended X-ray absorption fine structure (EXAFS) to characterize binding mechanisms. Compare results with density functional theory (DFT) simulations to reconcile discrepancies between empirical and theoretical models .
Q. What statistical approaches are suitable for meta-analyses of MMA(III) toxicity across heterogeneous datasets?
- Methodological Answer : Apply random-effects models to account for variability in experimental designs (e.g., cell types, exposure durations). Use subgroup analysis to stratify data by concentration ranges and endpoints (e.g., ROS vs. DNA damage). Sensitivity analyses should exclude outliers identified via Cook’s distance. Software like RevMan or R’s
metaforpackage can automate calculations .
Q. How to optimize electro-Fenton systems for MMA(III) degradation in aqueous environments?
- Methodological Answer : Use nano-Fe₃C/carbon fiber cathodes at pH 3.0 with H₂O₂ dosage optimized via response surface methodology (RSM). Monitor degradation kinetics via high-resolution mass spectrometry (HRMS) to identify intermediate byproducts. Compare efficiency with traditional Fenton systems using ANOVA to assess significance (p < 0.05) .
Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., reagent purity, instrument settings) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .
- Ethical Compliance : Adhere to institutional guidelines for arsenic handling and waste disposal. Declare conflicts of interest and funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
